molecular formula C25H23FN4O2S B2937072 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251671-28-9

3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2937072
CAS No.: 1251671-28-9
M. Wt: 462.54
InChI Key: DKLFXKBVFFMXJC-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide is a dihydroquinazoline derivative featuring a 4-fluorophenyl group at position 3, a pyrrolidin-1-yl substituent at position 2, and a thiophen-2-yl ethyl carboxamide moiety at position 5.

  • The pyrrolidin-1-yl group improves solubility and metabolic stability due to its saturated nitrogen-containing ring . The thiophen-2-yl ethyl chain may contribute to π-π stacking interactions and electronic effects, enhancing target engagement .

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c26-18-6-8-19(9-7-18)30-24(32)21-10-5-17(23(31)27-12-11-20-4-3-15-33-20)16-22(21)28-25(30)29-13-1-2-14-29/h3-10,15-16H,1-2,11-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLFXKBVFFMXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursorsThe thiophenyl group is often added via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-car

Biological Activity

3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1251671-28-9) is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FN4O2SC_{25}H_{23}FN_{4}O_{2}S with a molecular weight of 462.5 g/mol. The structure includes a quinazoline core, which is significant for its biological properties.

PropertyValue
Molecular FormulaC25H23FN4O2S
Molecular Weight462.5 g/mol
CAS Number1251671-28-9

The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . It inhibits their activity, which can lead to the suppression of tumorigenesis and metastasis in various cancers. This inhibition may also have implications for neurological disorders due to the role of Trk receptors in neuronal survival and differentiation.

Antitumor Activity

Recent studies indicate that the compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, it has been shown to reduce the viability of breast cancer cells through activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

In addition to its antitumor properties, the compound has demonstrated neuroprotective effects in preclinical models. It appears to enhance neuronal survival under stress conditions by modulating neurotrophic signaling pathways .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
  • Neuroprotection : In a mouse model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

In Vitro Studies

Research indicates that the compound inhibits both Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) activities, which are crucial for neurotransmitter regulation. The inhibition of these transporters was found to be dose-dependent, with significant effects observed at concentrations as low as 10 µM .

In Vivo Studies

Animal studies have shown that this compound can cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders. Its pharmacokinetic profile suggests a favorable absorption and distribution pattern .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

3-(4-Chlorobenzyl)-N-(4-Fluorobenzyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide (CAS 1146034-20-9)
  • Key Differences :
    • R1 Substituent : Chlorobenzyl vs. fluorophenyl in the target compound.
    • R2 Group : Fluorobenzyl vs. thiophen-2-yl ethyl.
  • The absence of a thiophene moiety reduces π-π interactions, possibly lowering target selectivity .
Example 62: Chromen-4-One Derivative ()
  • Structure : Chromen-4-one core with pyrazolo-pyrimidinyl and thiophene carboxylate groups.
  • Key Differences :
    • Chromen-4-one vs. dihydroquinazoline core.
    • Thiophene carboxylate replaces the thiophen-2-yl ethyl carboxamide.
  • Impact: The chromen-4-one scaffold may confer distinct binding modes, such as interactions with ATP-binding pockets in kinases .

Substituent-Driven Pharmacological Profiles

Pyrrolidinyl vs. Piperidinyl Groups
  • Example : Compounds in and feature pyrrolidinyl or piperidinyl substituents.
  • Impact :
    • Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) improves steric compatibility with compact binding pockets .
    • Piperidine’s increased basicity may enhance solubility but reduce blood-brain barrier penetration .
Thiophene vs. Benzene Derivatives
  • Example : 5-Benzyl-N-Cycloheptyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS 923226-49-7)
  • Impact: Thiophene’s sulfur atom enhances electronic interactions, while benzene derivatives rely solely on hydrophobic/π-π effects .

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